

# A Comparative Analysis of YM114 (REGN5093-M114) for MET-Overexpressing Cancers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings related to YM114, also known as the antibody-drug conjugate (ADC) REGN5093-M114, with alternative therapies for cancers characterized by MET overexpression, particularly non-small cell lung cancer (NSCLC). This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for the scientific community. Of note, the clinical development of REGN5093-M114 was discontinued by Regeneron due to an insufficient signal in early-stage clinical trials.[1]

## **Executive Summary**

YM114 (REGN5093-M114) is a biparatopic antibody-drug conjugate that targets two distinct epitopes on the MET receptor, leading to the delivery of a potent cytotoxic maytansinoid payload.[2][3] Preclinical studies demonstrated its potential to overcome resistance to EGFR and MET tyrosine kinase inhibitors (TKIs) in MET-driven NSCLC models.[4][5][6] Despite promising initial data, the investigational drug did not meet the required efficacy endpoints in early clinical development to warrant continuation. This guide will delve into the available preclinical data for YM114 and compare it with established and emerging therapies for MET-overexpressing cancers, including MET TKIs and another MET-targeting ADC.

## **Comparative Performance Data**







The following tables summarize the quantitative data from preclinical and clinical studies of **YM114** and its alternatives.

Table 1: In Vitro Efficacy of YM114 and Comparator MET Tyrosine Kinase Inhibitors



| Cell Line                | MET Alteration       | YM114<br>(REGN5093-<br>M114)<br>Treatment                                                    | Capmatinib<br>Treatment                                                                              | Tepotinib<br>Treatment                                                                               |
|--------------------------|----------------------|----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| YUO-006 (PDO)            | MET<br>Amplification | Cell viability measured after 5 days of treatment with 0, 0.03, 0.1, 0.3, 1, 3 µg/mL. [2][7] | Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7] | Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7] |
| YUO-010 (PDO)            | MET<br>Amplification | Cell viability measured after 5 days of treatment with 0, 0.03, 0.1, 0.3, 1, 3 µg/mL. [2][7] | Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7] | Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7] |
| YU-1089 (PDC)            | MET<br>Amplification | Cell viability measured after 5 days of treatment with 0, 0.03, 0.1, 0.3, 1, 3 µg/mL. [2][7] | Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7] | Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7] |
| HCC827-AR<br>(Cell Line) | MET<br>Amplification | Cell viability measured after 5 days of treatment with 0, 0.03, 0.1, 0.3, 1, 3 µg/mL. [2][7] | Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7] | Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7] |

PDO: Patient-

Derived

Organoid, PDC:



Patient-Derived Cell

Table 2: In Vivo Efficacy of YM114 in a Patient-Derived Xenograft (PDX) Model

| Treatment Group                                            | Dosing        | Outcome                              |  |
|------------------------------------------------------------|---------------|--------------------------------------|--|
| YM114 (REGN5093-M114)                                      | 10 mg/kg      | Induced tumor regression.[5]         |  |
| Osimertinib + Cabozantinib                                 | Not specified | Induced tumor growth suppression.[1] |  |
| The PDX model harbored EGFR-TKI-induced MET amplification. |               |                                      |  |

Table 3: Clinical Efficacy of Alternative MET-Targeted Therapies in NSCLC



| Therapy                                                           | Mechanism         | Patient Population                        | Objective<br>Response Rate<br>(ORR) |
|-------------------------------------------------------------------|-------------------|-------------------------------------------|-------------------------------------|
| Capmatinib                                                        | MET TKI           | MET exon 14 skipping (previously treated) | 41%[9]                              |
| MET exon 14 skipping (treatment-naïve)                            | 68%[9]            |                                           |                                     |
| MET amplification<br>(GCN ≥10, previously<br>treated)             | 29%[9]            | _                                         |                                     |
| MET amplification<br>(GCN ≥10, treatment-<br>naïve)               | 40%[9]            |                                           |                                     |
| Tepotinib                                                         | MET TKI           | MET exon 14 skipping (adenocarcinoma)     | 70.6%[10]                           |
| MET exon 14 skipping (non-adenocarcinoma)                         | 40.9%[10]         |                                           |                                     |
| Telisotuzumab Vedotin                                             | MET-targeting ADC | c-Met positive (≥2.4 to 3.0 mg/kg dose)   | 18.8%[5]                            |
| c-Met high, EGFR-<br>mutant (in<br>combination with<br>erlotinib) | 52.6%[11]         |                                           |                                     |
| GCN: Gene Copy<br>Number                                          |                   | _                                         |                                     |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited in the preclinical evaluation of **YM114** are outlined below.



Cell Viability Assays: Patient-derived organoids (PDOs), patient-derived cells (PDCs), or ATCC cell lines were seeded in 96-well plates.[2][7] Cells were treated with **YM114** (REGN5093-M114) at concentrations ranging from 0 to 3 µg/mL for 5 days. For comparison, cells were treated with the MET TKIs capmatinib and tepotinib at concentrations from 0 to 100 nM for 3 days.[2][7] Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay. [2][7]

In Vivo Tumor Growth Studies: Patient-derived xenograft (PDX) models were established in nude mice. These models were derived from patients with EGFR-TKI-induced MET amplification.[5][8] Tumor-bearing mice were treated with **YM114** (REGN5093-M114) at a dose of 10 mg/kg.[5][8] Tumor volume was measured regularly to assess treatment efficacy.

Apoptosis Assays: Apoptosis was evaluated in cell lines such as YU-1089 and HCC827-AR following treatment with **YM114** or capmatinib. The specific methodology for the apoptosis assay was not detailed in the primary publication but such assays typically involve techniques like Annexin V/PI staining followed by flow cytometry.

## **Signaling Pathways and Mechanisms of Action**

YM114 (REGN5093-M114) Mechanism of Action:

The following diagram illustrates the proposed mechanism of action for **YM114**.



Click to download full resolution via product page

Fig. 1: **YM114** binds to two MET epitopes, is internalized, and releases its cytotoxic payload, leading to apoptosis.

MET Signaling Pathway:



This diagram outlines the MET signaling cascade, which is aberrantly activated in certain cancers.



Click to download full resolution via product page



Fig. 2: The MET signaling pathway, when activated by HGF, promotes cancer cell proliferation, survival, and invasion.

Experimental Workflow for Preclinical Evaluation:

The logical flow of the preclinical experiments performed on YM114 is depicted below.



Click to download full resolution via product page

Fig. 3: Workflow of the preclinical assessment of **YM114**, from in vitro to in vivo models and comparison with alternatives.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Telisotuzumab vedotin with erlotinib in the treatment of non-small cell lung cancer: a well MET combination? Kujtan Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of YM114 (REGN5093-M114) for MET-Overexpressing Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682356#cross-validation-of-ym114-experimental-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com